Gypsosaponin C

Description

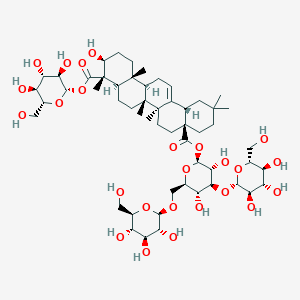

Gypsosaponin C is a triterpenoid saponin isolated from the roots of Gypsophila oldhamiana (Caryophyllaceae family). It is characterized by a hydrophobic aglycone (gypsogenic acid) linked to hydrophilic sugar moieties, a structural hallmark of saponins . Its bioactivity is attributed to structural features such as sugar-chain branching and specific glycosidic linkages .

Properties

Molecular Formula |

C54H86O25 |

|---|---|

Molecular Weight |

1135.2 g/mol |

IUPAC Name |

8a-O-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 4-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |

InChI |

InChI=1S/C54H86O25/c1-49(2)13-15-54(48(71)79-46-41(69)42(77-44-39(67)36(64)32(60)25(19-56)74-44)34(62)27(76-46)21-72-43-38(66)35(63)31(59)24(18-55)73-43)16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,29(50)9-12-52(28,51)5)47(70)78-45-40(68)37(65)33(61)26(20-57)75-45/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46-,50+,51+,52+,53-,54-/m0/s1 |

InChI Key |

MSUUUZDNCJIIQO-XIHRYYFQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Gypsosaponin A and Gypsosaponin B

Gypsosaponin C belongs to a homologous series of saponins (A, B, and C) isolated from Gypsophila species. Key differences lie in their sugar-chain configurations and bioactivity profiles:

| Parameter | Gypsosaponin A | Gypsosaponin B | This compound |

|---|---|---|---|

| Source | Gypsophila oldhamiana | Gypsophila oldhamiana | Gypsophila oldhamiana |

| Aglycone | Gypsogenic acid | Gypsogenic acid | Gypsogenic acid |

| Key Sugar Moieties | Linear oligosaccharide | Branched chain with (1→2)-β-D-fucopyranosyl | Branched chain with distinct glycosylation pattern |

| PL Inhibition (IC₅₀) | Moderate | Highest activity | Intermediate activity |

| Structural Impact | Reduced branching lowers PL affinity | Branched chain enhances PL binding | Intermediate branching modulates activity |

Key Findings :

- Gypsosaponin B exhibits the strongest PL inhibition due to its (1→2)-β-D-fucopyranosyl group and increased sugar-chain branching, which enhance enzyme-binding affinity .

- This compound shows intermediate activity, suggesting that minor structural variations (e.g., glycosidic linkage position) modulate efficacy .

Comparison with Non-Gypsophila Saponins

This compound shares functional similarities with other anti-obesity saponins but differs structurally:

Mechanistic Insights :

- Escin and This compound both inhibit PL but via distinct mechanisms: Escin’s acetyl groups enhance membrane permeability, while this compound’s branched sugars directly block enzyme active sites .

- Dioscin (steroidal) and this compound (triterpenoid) differ in aglycone type, leading to varied downstream signaling effects (e.g., Dioscin modulates SREBP-1, while this compound upregulates lipid excretion genes) .

Q & A

Basic Research Question: What methodologies are recommended for isolating and identifying Gypsosaponin C from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) or HPLC for purification . Identification requires spectroscopic methods: UV-Vis for conjugated systems, IR for functional groups, and LC-MS for molecular weight confirmation. Purity validation via TLC or HPLC-PDA is critical before advancing to bioassays .

Basic Research Question: How can researchers assess the purity and stability of this compound under varying experimental conditions?

Methodological Answer:

Purity is quantified using HPLC with a certified reference standard and UV/ELSD detection . Stability studies involve exposing the compound to stressors (light, heat, pH variations) and monitoring degradation via kinetic modeling (e.g., Arrhenius plots) . Accelerated stability testing under controlled humidity/temperature is recommended for long-term storage guidelines .

Advanced Research Question: What advanced techniques are employed for structural elucidation and stereochemical analysis of this compound?

Methodological Answer:

High-field NMR (1D/2D experiments like COSY, HSQC, HMBC) resolves glycosidic linkages and aglycone structures . X-ray crystallography provides absolute configuration, while ECD (electronic circular dichroism) confirms chiral centers. Computational methods (DFT calculations) validate NMR and crystallographic data .

Advanced Research Question: How can mechanistic studies on this compound’s bioactivity be designed to address conflicting in vitro vs. in vivo results?

Methodological Answer:

Use a tiered approach:

In vitro: Screen dose-response relationships across cell lines (e.g., cancer vs. normal cells) with controls for cytotoxicity .

In vivo: Prioritize pharmacokinetic studies (bioavailability, metabolite profiling) using rodent models .

Mechanistic bridging: Apply transcriptomics/proteomics to identify target pathways and validate via siRNA/CRISPR knockdown . Contradictions may arise from metabolic differences or off-target effects; redundancy checks (e.g., orthogonal assays) are critical .

Advanced Research Question: How should researchers resolve discrepancies in reported pharmacological data for this compound?

Methodological Answer:

Conduct meta-analyses to identify variables such as:

- Source material variability (geographic origin, extraction protocols) .

- Assay conditions (cell line selection, incubation time, solvent interference) .

Use standardized reporting frameworks (e.g., MIAME for genomics, ARRIVE for in vivo studies) to enhance reproducibility . Sensitivity analyses and Bayesian statistics can quantify uncertainty in conflicting datasets .

Advanced Research Question: What experimental design principles optimize dose-response studies for this compound’s therapeutic effects?

Methodological Answer:

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Use a log-scale dose range to capture EC50/IC50 values.

- Include positive/negative controls and blinding to reduce bias .

- For in vivo studies, calculate sample size via power analysis (α=0.05, β=0.2) and randomize treatment groups .

Advanced Research Question: How can researchers validate this compound’s mechanism of action across different biological models?

Methodological Answer:

Target deconvolution: Use affinity chromatography or thermal shift assays to identify binding partners .

Cross-model validation: Compare results in 3D cell cultures, organoids, and animal models .

Pathway mapping: Integrate multi-omics data (RNA-seq, metabolomics) to map upstream/downstream effects .

Advanced Research Question: What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Semi-synthesis: Modify native this compound via regioselective glycosylation or acyl migration .

- Computational guidance: Use molecular docking to predict binding affinity changes post-modification .

- Analytical rigor: Characterize derivatives via HR-MS and NMR, ensuring stereochemical purity .

Advanced Research Question: How can interdisciplinary approaches enhance this compound research?

Methodological Answer:

- Cheminformatics: Leverage QSAR models to predict ADMET properties .

- Network pharmacology: Map compound-target-disease networks using databases like STITCH or KEGG .

- Ethnopharmacology: Correlate traditional use with mechanistic data to prioritize research directions .

Advanced Research Question: What frameworks guide the synthesis of this compound research with existing literature?

Methodological Answer:

- Systematic reviews: Follow PRISMA guidelines to aggregate evidence and identify knowledge gaps .

- Hypothesis-driven synthesis: Use PICO (Population, Intervention, Comparison, Outcome) to align new findings with prior studies .

- Contribution mapping: Differentiate novel mechanistic insights from confirmatory data using citation networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.